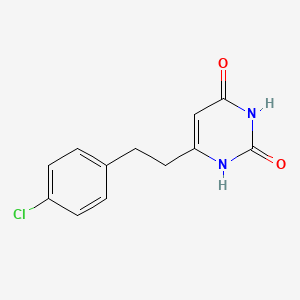

6-(4-Chlorphenethyl)pyrimidin-2,4(1H,3H)-dion

Übersicht

Beschreibung

6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione, abbreviated as 6-CPPD, is a pyrimidine-containing compound that is used in various scientific research applications. It is a heterocyclic organic compound that can be synthesized through a number of different methods, such as the Friedel-Crafts acylation reaction. 6-CPPD has been studied extensively in the fields of biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antivirale Forschung

Verbindungen mit einer ähnlichen Struktur wie „6-(4-Chlorphenethyl)pyrimidin-2,4(1H,3H)-dion“ haben vielversprechende Ergebnisse in der antiviralen Forschung gezeigt . Beispielsweise zeigte eine Reihe neuartiger Nicht-Glutamat-4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamid-Derivate eine 4- bis 7-fach höhere antivirale Aktivität als das strukturell ähnliche kommerzielle Medikament Pemetrexed gegen das Newcastle-Disease-Virus .

Behandlung neurodegenerativer Erkrankungen

Pyrimidin-2,4,6-trione (PYTs), eine Klasse von Verbindungen, die strukturell dem „this compound“ ähneln, wurden auf ihr Potenzial zur Behandlung neurodegenerativer Erkrankungen wie Amyotrophe Lateralsklerose (ALS) untersucht . ALS ist eine tödliche neurodegenerative Erkrankung, die durch den progressiven Verlust von Motoneuronen gekennzeichnet ist, der zu Muskelschwäche, Lähmung und Tod führt . PYT-Verbindungen weisen eine gute Wirksamkeit, hervorragende ADME-Daten, geringe Toxizität, Gehirndurchdringung und eine ausgezeichnete orale Bioverfügbarkeit auf .

Krebsbehandlung

Das Pyrrolo[2,3-d]pyrimidin-Gerüst, das in „this compound“ vorhanden ist, zeigt massive biologische Aktivitäten wie Dihydrofolat-Reduktase (DHFR)-Hemmung, Enzyminhibition, antivirale, entzündungshemmende, antiallergische, Antitumor-, antibakterielle und antimykotische Aktivitäten . Diese Bemühungen haben zur Entdeckung von Methotrexat und Pemetrexed geführt, die die derzeit vermarkteten Medikamente sind, die ausschließlich zur Behandlung von Krebs eingesetzt werden .

Enzyminhibition

Verbindungen mit einer ähnlichen Struktur wie „this compound“ weisen Enzyminhibitionseigenschaften auf . Dies könnte potenziell bei der Entwicklung neuer Medikamente für verschiedene Krankheiten eingesetzt werden.

Entzündungshemmende und antiallergische Anwendungen

Das Pyrrolo[2,3-d]pyrimidin-Gerüst, das in „this compound“ vorhanden ist, hat entzündungshemmende und antiallergische Aktivitäten gezeigt . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit Entzündungen und Allergien hin.

Antimikrobielle und Antimykotische Anwendungen

Das Pyrrolo[2,3-d]pyrimidin-Gerüst, das in „this compound“ vorhanden ist, hat antimikrobielle und antimykotische Aktivitäten gezeigt . Dies deutet auf potenzielle Anwendungen bei der Behandlung von bakteriellen und Pilzinfektionen hin.

Wirkmechanismus

Target of Action

Related compounds, such as pyrimidine-2,4,6-triones (pyts), have been studied for their inhibitory effects on mutant sod1-dependent protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may also interact with similar targets.

Mode of Action

Pyts have been shown to inhibit mutant sod1-dependent protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may also interact with its targets to inhibit protein aggregation.

Biochemical Pathways

Related pyts have been associated with the inhibition of mutant sod1-dependent protein aggregation, which is a key pathway in neurodegenerative diseases like amyotrophic lateral sclerosis (als) .

Pharmacokinetics

Pyts have been reported to show good potency, superior adme data, low toxicity, brain penetration, and excellent oral bioavailability . These properties suggest that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may have similar pharmacokinetic characteristics.

Result of Action

Related pyts have been shown to exhibit neuroprotective effects and inhibit protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may have similar effects.

Action Environment

The related pyts have been shown to exhibit good potency and low toxicity, suggesting that they may be stable and effective under a variety of environmental conditions .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 6-CPPD in laboratory experiments has a number of advantages and limitations. On the one hand, 6-CPPD is relatively easy to synthesize, and can be used in a variety of experiments. On the other hand, 6-CPPD is a relatively unstable compound, and can be difficult to store and handle. Furthermore, 6-CPPD is a relatively expensive compound, and can be difficult to obtain in large quantities.

Zukünftige Richtungen

There are a number of potential future directions for the use of 6-CPPD in scientific research. For example, 6-CPPD could be used in further studies of the effects of oxidative stress and inflammation on cells and tissues. In addition, 6-CPPD could be used in further studies of the effects of drugs and toxins on cells and tissues. Furthermore, 6-CPPD could be used in further studies of the effects of certain ion channels and neurotransmitters on cells and tissues. Finally, 6-CPPD could be used in further studies of the effects of certain transcription factors on cells and tissues.

Biochemische Analyse

Biochemical Properties

6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of mutant superoxide dismutase 1 (SOD1)-dependent protein aggregation . This compound interacts with enzymes, proteins, and other biomolecules, exhibiting neuroprotective properties. The interaction with mutant SOD1 is crucial as it helps in preventing the aggregation of misfolded proteins, which is a common pathological feature in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). The compound’s ability to penetrate the brain and its low toxicity further enhance its potential as a therapeutic agent .

Cellular Effects

The effects of 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has demonstrated efficacy in protecting motor neurons from degeneration, which is a hallmark of ALS . By inhibiting the aggregation of mutant SOD1, 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione helps maintain cellular homeostasis and prevents the activation of apoptotic pathways that lead to cell death.

Molecular Mechanism

The molecular mechanism of action of 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to mutant SOD1, preventing its aggregation and subsequent toxicity . This binding interaction stabilizes the protein and prevents the formation of toxic aggregates. Additionally, 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione has been shown to modulate the expression of genes involved in oxidative stress response and protein homeostasis, further contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound exhibits good stability and low degradation rates, making it suitable for long-term studies . In in vitro and in vivo studies,

Eigenschaften

IUPAC Name |

6-[2-(4-chlorophenyl)ethyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c13-9-4-1-8(2-5-9)3-6-10-7-11(16)15-12(17)14-10/h1-2,4-5,7H,3,6H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFPFDWWGOWWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=O)NC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

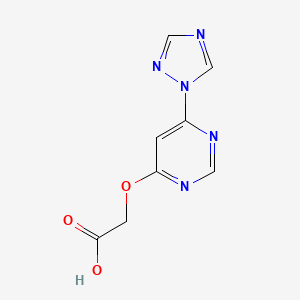

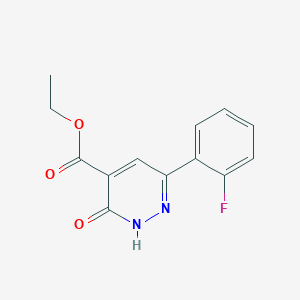

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480171.png)